An In-depth Technical Guide to the Physical Properties of N,N'-Dibenzylethylenediamine Dihydrochloride
An In-depth Technical Guide to the Physical Properties of N,N'-Dibenzylethylenediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N'-Dibenzylethylenediamine dihydrochloride, a key organic compound, plays a significant role in various chemical syntheses, including in the preparation of certain pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical and structural properties of N,N'-Dibenzylethylenediamine dihydrochloride, grounded in experimental data and spectroscopic analysis.
I. Molecular Structure and Identification
N,N'-Dibenzylethylenediamine dihydrochloride is the salt formed from the reaction of the basic diamine, N,N'-Dibenzylethylenediamine, with two equivalents of hydrochloric acid. The protonation of the two nitrogen atoms results in a dicationic species with two chloride counter-ions.
Molecular Formula: C₁₆H₂₂Cl₂N₂[1]
Molecular Weight: 313.3 g/mol [1]
Chemical Structure:
Caption: Chemical structure of the N,N'-Dibenzylethylenediammonium dication with chloride counter-ions.
II. Crystallographic and Solid-State Properties
Recent studies have elucidated the solid-state structure of N,N'-Dibenzylethylenediamine dihydrochloride, revealing a crystalline solid.
Crystal System and Space Group:
The compound crystallizes in the monoclinic crystal system with the space group P2₁/n.[1]
Molecular Geometry:
In the solid state, the molecule adopts a linear conformation, with the central methylene and ammonium fragments exhibiting an all-trans geometry. The two halves of the dication are crystallographically independent.[1]
Key Structural Features:
A network of strong charge-assisted intermolecular N—H⋯Cl hydrogen bonds is a defining feature of the crystal packing. These interactions, along with C—H⋯Cl interactions, contribute to the formation of a layered structure. The torsion angles of the phenyl groups relative to the main chain differ, allowing for more stable packing and stronger hydrogen bonding.[1]
III. Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and purity assessment of N,N'-Dibenzylethylenediamine dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The purity of bulk N,N'-Dibenzylethylenediamine dihydrochloride can be confirmed by ¹H and ¹³C NMR spectroscopy.[1]
¹H NMR (500 MHz, DMSO-d₆): [1]
-
δ 9.68 (br s, 4H): Attributed to the four protons of the two ammonium groups (N⁺H₂). The broadness of the signal is characteristic of protons on nitrogen atoms.
-
δ 7.58–7.57 (m, 4H): Aromatic protons of the two phenyl groups.
-
δ 7.46–7.41 (m, 6H): Aromatic protons of the two phenyl groups.
-
δ 4.19 (s, 4H): The four protons of the two benzylic methylene groups (C₆H₅-CH₂).
-
δ 3.35 (s, 4H): The four protons of the ethylene bridge (-CH₂-CH₂-).
¹³C NMR (125 MHz, DMSO-d₆): [1]
-
δ 131.8, 130.0, 129.0, 127.8: Aromatic carbons of the phenyl rings.
-
δ 50.2: Benzylic carbons (C₆H₅-CH₂).
-
δ 42.7: Ethylene bridge carbons (-CH₂-CH₂-).
Vibrational Spectroscopy (IR)
Infrared spectroscopy provides information about the functional groups present in the molecule.
Key IR Absorption Bands (neat, ATR): [1]
-
3650 cm⁻¹ (w): Weak absorption, potentially related to overtone or combination bands.
-
3057 cm⁻¹ (m), 3032 cm⁻¹ (m): Aromatic C-H stretching vibrations.
-
2748 cm⁻¹ (s), 2689 cm⁻¹ (s), 2421 cm⁻¹ (s): Strong, broad absorptions characteristic of the N⁺-H stretching vibrations in the ammonium groups, often broadened due to hydrogen bonding.
-
1455 cm⁻¹ (s): Aromatic C=C stretching vibrations.
-
1026 cm⁻¹ (s): C-N stretching vibrations.
IV. Physical Properties: A Summary
While detailed experimental data for some physical properties of N,N'-Dibenzylethylenediamine dihydrochloride are not widely published, the following table summarizes the available information.
| Property | Value/Description | Source |
| Appearance | Crystalline solid (intergrown plates and flakes observed from crystallization) | [1] |
| Melting Point | Not explicitly reported. | |
| Solubility | Soluble in deionized water for crystallization purposes. | [1] |
| Stability | Crystalline solid form is stable. | [1] |
Note: The lack of a reported melting point in the literature is a significant data gap. For critical applications, experimental determination is recommended.
V. Experimental Protocols
For researchers who need to verify the identity and purity of N,N'-Dibenzylethylenediamine dihydrochloride or determine its physical properties, the following experimental workflows are suggested.
Protocol 1: Purity Confirmation by NMR Spectroscopy
This protocol outlines the steps for acquiring ¹H NMR data to confirm the identity and purity of a sample.
Caption: Workflow for purity confirmation by ¹H NMR spectroscopy.
Protocol 2: Determination of Melting Point
This protocol describes a standard method for determining the melting point of a solid sample.
Caption: Workflow for the determination of melting point.
VI. Conclusion
References
-
N,N′-Dibenzylethylenediammonium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 2021 , 77(Pt 11), 1133–1137. [Link]
-
N,N'-dibenzylethylenediamine, dihydrochloride. SpectraBase. [Link]
